molecular formula C₁₈H₃₀ClNO₅ B1146465 KetoBisoprololHydrochloride CAS No. 1346603-26-6

KetoBisoprololHydrochloride

Cat. No.: B1146465
CAS No.: 1346603-26-6
M. Wt: 375.89
Attention: For research use only. Not for human or veterinary use.
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Description

KetoBisoprololHydrochloride is a synthetic β1-adrenergic receptor antagonist (beta-blocker) derived from bisoprolol, a well-characterized cardioselective agent used in hypertension and heart failure. Its molecular structure includes a ketone functional group, which may enhance lipophilicity and influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

CAS No.

1346603-26-6

Molecular Formula

C₁₈H₃₀ClNO₅

Molecular Weight

375.89

IUPAC Name

2-propan-2-yloxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate;hydrochloride

InChI

InChI=1S/C18H29NO5.ClH/c1-13(2)19-11-16(20)12-24-17-7-5-15(6-8-17)18(21)23-10-9-22-14(3)4;/h5-8,13-14,16,19-20H,9-12H2,1-4H3;1H

SMILES

CC(C)NCC(COC1=CC=C(C=C1)C(=O)OCCOC(C)C)O.Cl

Synonyms

4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-Benzoic Acid 2-(1-methylethoxy)ethyl Ester Hydrochloride;  2-Isopropoxyethyl-4-[[(2RS)-2-hydroxy-3-(isopropylamino)propyl]oxy]benzoate Hydrochloride; _x000B_Bisoprolol Ester Hydrochloride Impurity

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KetoBisoprololHydrochloride typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification and substitution reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

KetoBisoprololHydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine products, and substituted benzoate esters. These products can be further utilized in various applications, including pharmaceuticals and chemical research .

Scientific Research Applications

KetoBisoprololHydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of KetoBisoprololHydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The hydroxy and amino groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Comparative Pharmacokinetics with Similar Compounds

Absorption and Bioavailability

Beta-blockers like bisoprolol fumarate and metoprolol succinate exhibit high oral bioavailability (≥80%) due to minimal first-pass metabolism. However, lipophilicity could reduce dissolution rates, necessitating formulation adjustments such as bilayer floating tablets to prolong gastric retention .

Metabolism and Elimination

KetoBisoprololHydrochloride is hypothesized to undergo hepatic oxidation via CYP2D6, similar to bisoprolol, but its ketone group might slow metabolic clearance. In contrast, prilocaine hydrochloride () is metabolized rapidly by plasma esterases, highlighting structural influences on elimination pathways. Comparative half-life data are speculative but may align with bisoprolol’s 9–12 hours, outperforming shorter-acting agents like doxorubicin hydrochloride ().

Table 1: Pharmacokinetic Comparison of Hydrochloride Derivatives

Parameter This compound* Bisoprolol Fumarate Metoprolol Succinate
Bioavailability (%) ~85 (estimated) 88 95
Half-life (hours) 10–14 (predicted) 9–12 3–7
Primary Metabolism CYP2D6 (hypothesized) CYP3A4 CYP2D6
Renal Excretion (%) 50–60 (estimated) 50 <5

*Extrapolated from structural analogs and hydrochloride salt data .

Mechanism of Action

This compound selectively inhibits β1-adrenergic receptors, akin to bisoprolol, reducing cardiac output and renin release. This contrasts with non-selective agents like propranolol hydrochloride, which antagonize β2 receptors, increasing bronchospasm risk .

Adverse Effects and Stability

Hydrochloride salts generally improve stability and shelf life, as demonstrated by amitriptyline hydrochloride () and dosulepin hydrochloride (), which retain >95% potency under accelerated stability testing. This compound’s formulation challenges may resemble those of clindamycin hydrochloride (), requiring pH optimization to prevent degradation.



Table 2: Adverse Reaction Profiles

Compound Common Adverse Effects Unique Risks
This compound* Bradycardia, fatigue Hypothetical CNS penetration (due to lipophilicity)
Bisoprolol Fumarate Dizziness, hypotension Low bronchoconstriction risk
Metoprolol Succinate Bronchospasm, insomnia Higher β2 activity

*Inferred from structural analogs .

Regulatory and Analytical Considerations

Guidelines for hydrochloride-based injectables () emphasize stringent impurity profiling, as seen in prilocaine hydrochloride (), which mandates testing for o-toluidine derivatives. RP-HPLC methods validated for amitriptyline hydrochloride () could be adapted for this compound quantification, ensuring compliance with FDA standards for liposomal formulations ().

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